

Application Notes and Protocols: Standard Operating Procedure for MMV006833 Growth Inhibition Assay

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Compound of Interest

Compound Name: MMV006833

Cat. No.: B4714636

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Introduction

MMV006833 is an antimalarial compound that has demonstrated potent activity against the erythrocytic stages of *Plasmodium falciparum*, the deadliest species of malaria parasite. This compound is a member of the aryl amino acetamide series and has been identified as an inhibitor of the lipid-transfer protein PfSTART1.[1][2] Its mechanism of action involves impeding the development of the parasite at the ring stage, preventing the expansion of the parasitophorous vacuole membrane.[1][3] These application notes provide a detailed standard operating procedure for assessing the in vitro growth inhibitory activity of **MMV006833** against *P. falciparum*.

Data Presentation

The inhibitory activity of **MMV006833** is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces parasite growth by 50%. The following table summarizes the reported IC₅₀ values for **MMV006833** against various *P. falciparum* strains.

P. falciparum Strain	IC50 (nM)	Notes	Reference
3D7	0.02 - 30.98	Range for 16 compounds from the MMV Pathogen Box more potent than chloroquine.	[4]
3D7	~2.5 (EC50)	Wild-type strain.	
SLI-WT	~2.5 (EC50)	Selection Linked Integration - Wild-type.	
SLI-N309K	>10 (EC50)	Resistant mutant.	
SLI-N330K	>10 (EC50)	Resistant mutant.	

Experimental Protocols

This section details the key experimental protocols for determining the growth inhibitory activity of **MMV006833** against *P. falciparum*.

Plasmodium falciparum Culture Maintenance

A continuous in vitro culture of the asexual erythrocytic stages of *P. falciparum* is essential for the assay.

- Materials:
 - P. falciparum strain (e.g., 3D7, Dd2)
 - Human erythrocytes (O+), washed
 - Complete Culture Medium (CCM): RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax I or 10% human serum, and 20 mg/L gentamicin.
 - Gas mixture: 5% CO₂, 5% O₂, 90% N₂

- Incubator at 37°C
- Sterile culture flasks
- Procedure:
 - Maintain parasite cultures in T25 or T75 flasks at a 2-5% hematocrit in CCM.
 - Incubate the flasks at 37°C in a humidified incubator with the specified gas mixture.
 - Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with 10% Giemsa solution.
 - Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%.

Synchronization of Parasite Culture

Synchronization of the parasite culture to the ring stage is critical for accurate and reproducible results, as **MMV006833** specifically targets this stage.

- Materials:
 - Asynchronous parasite culture with a high percentage of ring stages
 - 5% (w/v) D-Sorbitol solution, sterile
- Procedure:
 - Pellet the infected red blood cells (iRBCs) from the culture by centrifugation.
 - Resuspend the pellet in 10 volumes of 5% D-Sorbitol and incubate for 10 minutes at 37°C to lyse mature parasite stages.
 - Wash the erythrocytes three times with RPMI-1640 to remove the sorbitol and cell debris.
 - Resuspend the synchronized ring-stage parasites in CCM and return to the incubator. Repeat synchronization if necessary to achieve a tight cohort of rings.

MMV006833 Growth Inhibition Assay (SYBR Green I-based)

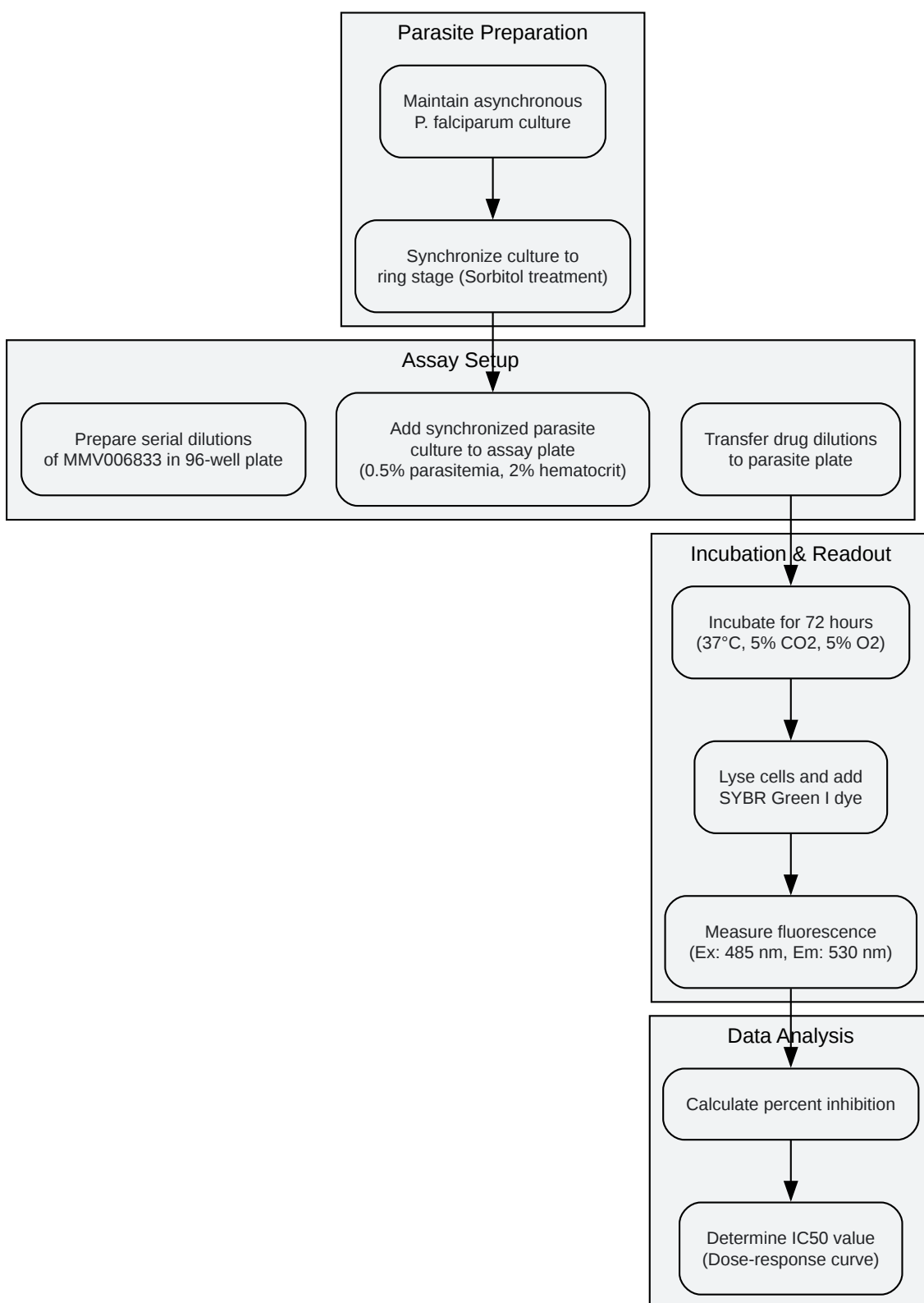
This fluorescence-based assay is a common method for quantifying parasite growth.

- Materials:
 - Synchronized ring-stage *P. falciparum* culture (0.5% parasitemia, 2% hematocrit)
 - **MMV006833** stock solution (e.g., 10 mM in DMSO)
 - Complete Culture Medium (CCM)
 - 96-well black, clear-bottom microplates
 - Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
 - SYBR Green I dye (10,000x stock in DMSO)
 - Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
- Procedure:
 - Prepare serial dilutions of **MMV006833** in CCM in a separate 96-well plate. A typical concentration range to test would be from 1 nM to 10 μ M. Include a drug-free control (DMSO vehicle) and a background control (uninfected erythrocytes).
 - Transfer 100 μ L of the synchronized parasite culture to the wells of the assay plate.
 - Add 100 μ L of the serially diluted **MMV006833** to the corresponding wells.
 - Incubate the plate for 72 hours at 37°C in the controlled gas environment.
 - After incubation, add 100 μ L of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
 - Incubate the plate in the dark at room temperature for 1 hour.

- Measure the fluorescence using a plate reader.
- Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
- Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression model.

Visualizations

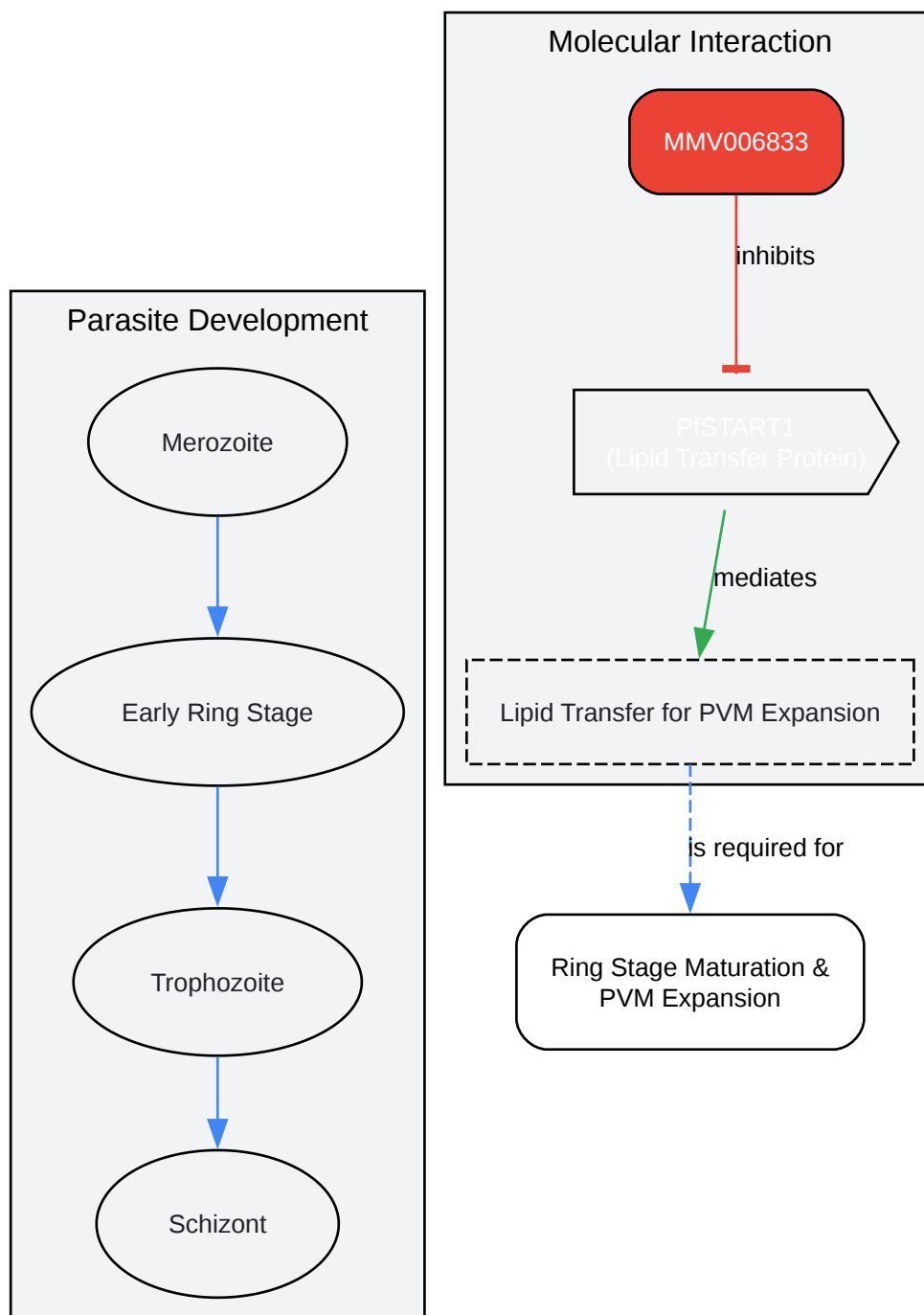
Experimental Workflow



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Caption: Workflow for the **MMV006833** growth inhibition assay.

Proposed Signaling Pathway of MMV006833 Action



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Caption: Proposed mechanism of **MMV006833** action on PfSTART1.

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